molecular formula C10H4BrFN2 B13175652 5-Bromo-8-fluoroisoquinoline-1-carbonitrile

5-Bromo-8-fluoroisoquinoline-1-carbonitrile

Cat. No.: B13175652
M. Wt: 251.05 g/mol
InChI Key: XMYVVPRJVMYLIM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-8-fluoroisoquinoline-1-carbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with isoquinoline derivatives.

    Fluorination: The addition of a fluorine atom at the 8th position.

These reactions are usually carried out under controlled conditions using appropriate reagents and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. This involves the use of industrial reactors, optimized reaction conditions, and continuous monitoring to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-8-fluoroisoquinoline-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .

Scientific Research Applications

5-Bromo-8-fluoroisoquinoline-1-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-8-fluoroisoquinoline-1-carbonitrile involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context of its use. The exact pathways and targets are often the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromoisoquinoline-1-carbonitrile
  • 8-Fluoroisoquinoline-1-carbonitrile
  • 5-Chloro-8-fluoroisoquinoline-1-carbonitrile

Uniqueness

5-Bromo-8-fluoroisoquinoline-1-carbonitrile is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This dual substitution makes it a valuable compound for various research applications .

Properties

Molecular Formula

C10H4BrFN2

Molecular Weight

251.05 g/mol

IUPAC Name

5-bromo-8-fluoroisoquinoline-1-carbonitrile

InChI

InChI=1S/C10H4BrFN2/c11-7-1-2-8(12)10-6(7)3-4-14-9(10)5-13/h1-4H

InChI Key

XMYVVPRJVMYLIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CN=C(C2=C1F)C#N)Br

Origin of Product

United States

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